L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
Overview
Description
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is a derivative of the amino acid valine. This compound is often used in peptide synthesis and serves as a protecting group for amino acids during chemical reactions. Its structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used to protect the amino group in amino acids and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- typically involves the protection of the amino group of valine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting Boc-protected valine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Deprotection: L-Valine, L-alanyl- with a free amino group.
Coupling: Peptides with extended chains.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biochemistry: For studying protein structure and function.
Industrial Applications: In the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amino group, allowing further modifications or interactions.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-valine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-L-alanine: Similar to L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-, but with alanine instead of valine.
N-Boc-L-leucine: A Boc-protected leucine used in similar applications.
Uniqueness
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is unique due to its specific combination of valine and alanine, making it suitable for the synthesis of peptides that require these particular amino acids. Its Boc protection ensures that the amino group remains unreactive during the synthesis process, providing versatility in peptide design and synthesis.
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-7(2)9(11(17)18)15-10(16)8(3)14-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,19)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWAYSHEJZXKQQ-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466646 | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60209-59-8 | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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